Methyl 3-(thiophene-2-carbonylamino)benzoate
Description
Properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)9-4-2-5-10(8-9)14-12(15)11-6-3-7-18-11/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPQYGOPRGDKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(thiophene-2-carbonylamino)benzoate typically involves the condensation of methyl 3-aminobenzoate with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(thiophene-2-carbonylamino)benzoate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, catalysts like iron(III) chloride.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Methyl 3-(thiophene-2-carbonylamino)benzoate is part of a broader class of thiophene derivatives that have demonstrated significant anticancer properties. Research indicates that compounds containing thiophene moieties can act as potent inhibitors of cancer cell proliferation. For instance, derivatives of thiophene have been shown to inhibit microtubule polymerization, which is crucial for cancer cell division and growth. A study found that certain benzo[b ]thiophene derivatives exhibited IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, highlighting their potential as effective anticancer agents .
Case Study: Antitumor Activity
A specific investigation into the activity of this compound analogs revealed their effectiveness against human colon cancer cell lines. The compounds were tested for cytotoxicity, and results indicated a promising profile for further development in cancer therapies .
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain thiophene derivatives can serve as effective inhibitors against various pathogens, including bacteria responsible for tuberculosis. The polyketide synthase 13 (Pks13) enzyme has been identified as a target for new tuberculosis treatments, with some thiophene-based compounds demonstrating inhibitory effects on this enzyme, thus offering potential new avenues for tuberculosis therapy .
Case Study: Tuberculosis Inhibition
In a high-throughput screening study involving over 150,000 compounds, several thiophene derivatives were identified as potential inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis. These findings suggest that this compound and its analogs could be further explored for their ability to combat drug-resistant strains of tuberculosis .
Enzymatic Hydrolysis and Biodegradation
This compound has also been studied in the context of microbial hydrolysis. A bacterial strain capable of degrading methyl benzoate was isolated, and it was found to hydrolyze various methyl aromatic esters, including methyl thiophene-2-carboxylate. This suggests potential applications in bioremediation and environmental biotechnology, where such compounds could be utilized to break down pollutants .
Data Table: Hydrolysis Activities
| Compound | Microbial Strain | Hydrolysis Rate |
|---|---|---|
| Methyl benzoate | Burkholderia cepacia | Complete in < 1 week |
| Methyl thiophene-2-carboxylate | Burkholderia cepacia | Hydrolyzed |
| Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate | Crude extract from strain | Hydrolyzed |
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its biological activity. Variations in substituents on the thiophene ring or the benzoate moiety have been shown to significantly affect potency against various biological targets, including cancer cells and microbial pathogens .
Mechanism of Action
The mechanism by which Methyl 3-(thiophene-2-carbonylamino)benzoate exerts its effects is largely dependent on its interaction with molecular targets. In drug discovery, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions, while the carbonylamino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Higher yields (67% for Compound 2) are achieved with cyclohexenyl anhydride compared to succinic anhydride (47% for Compound 3), likely due to steric and electronic effects of substituents.
- The tert-butyl group in Compound 3 may enhance crystallinity, as evidenced by its sharp melting point range.
Physicochemical Properties
Substituent Effects on Solubility and Reactivity
- Thiophene vs. Benzene Rings : Thiophene-containing analogs (e.g., Compound 2) exhibit increased lipophilicity compared to purely aromatic benzoates (e.g., methyl 3,4-dimethoxybenzoate ), influencing their solubility in organic solvents like CH₂Cl₂.
Reactivity and Functionalization
- Nitration Studies: Methyl benzoate derivatives (e.g., methyl 3-nitrobenzoate ) undergo nitration at the meta position under acidic conditions, a reactivity pattern likely shared by Methyl 3-(thiophene-2-carbonylamino)benzoate.
- Ester Hydrolysis : Alkyl benzoates like methyl 4-(bromomethyl)benzoate are prone to hydrolysis under basic conditions, suggesting similar susceptibility for the target compound.
Biological Activity
Methyl 3-(thiophene-2-carbonylamino)benzoate (CAS No. 303122-41-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- A methyl ester group.
- A thiophene ring substituted with a carbonyl and amino group.
- A benzoate moiety.
This structure imparts unique chemical properties that can influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with amines and subsequent esterification. Various synthetic routes have been explored, including microwave-assisted synthesis and traditional reflux methods, which enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the compound against various bacterial strains, it demonstrated inhibitory effects on Mycobacterium tuberculosis, highlighting its potential as a lead compound for tuberculosis treatment .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 15 | 100 |
| Staphylococcus aureus | 12 | 100 |
| Escherichia coli | 10 | 100 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. A study investigated its impact on tumorigenic cell lines, revealing selective growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selectivity suggests a mechanism that could target cancer cells specifically while sparing healthy tissue.
Case Study: Inhibition of Tumor Cell Growth
In vitro assays conducted on murine liver cell lines demonstrated that the compound inhibited cancer cell motility and altered signaling pathways associated with cell proliferation. The results indicated a potential mechanism involving the modulation of key phosphoproteins involved in cancer progression .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Modulation : Alterations in signaling pathways related to apoptosis and cell cycle regulation have been observed in treated cells.
Research Applications
This compound serves multiple roles in scientific research:
- Drug Development : Its antimicrobial and anticancer properties make it a candidate for drug discovery programs aimed at developing novel therapeutics.
- Biochemical Probes : The compound can be utilized to study biological processes involving thiophenes and their derivatives.
Q & A
Q. What are the common synthetic routes for Methyl 3-(thiophene-2-carbonylamino)benzoate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiophene-2-carbonyl chloride intermediate via reaction of thiophene-2-carboxylic acid with thionyl chloride (SOCl₂).
- Step 2 : Coupling the intermediate with methyl 3-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) under nitrogen atmosphere .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Key analytical techniques include ¹H/¹³C NMR to confirm amide bond formation and IR spectroscopy to verify carbonyl stretching frequencies (~1650–1700 cm⁻¹) .
Q. How is the molecular structure of this compound validated?
Structural validation relies on:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXL/SHELXS software is commonly used for refinement .
- Density Functional Theory (DFT) : Computational modeling to compare experimental and theoretical geometries.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
For example, SCXRD analysis of analogous benzoate derivatives reveals planar conformations stabilized by π-π stacking between aromatic rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR peaks or IR absorptions) may arise from:
- Tautomerism : Thiophene carbonyl groups can exhibit keto-enol tautomerism, altering spectral profiles.
- Crystallographic vs. solution-state differences : SCXRD may show solid-state packing effects absent in NMR (solution phase).
Q. Mitigation strategies :
Q. What experimental parameters optimize the yield of this compound?
Critical parameters include:
- Reaction temperature : Amide coupling is exothermic; maintaining 0–5°C during reagent addition minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity of carbodiimide coupling agents .
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states.
Case study : A 67% yield was achieved for a structurally similar compound using THF as the solvent and triethylamine (Et₃N) to neutralize HCl byproducts .
Q. How can researchers evaluate the bioactivity of this compound?
Methodological approaches:
- Enzyme inhibition assays : Test against targets like protein tyrosine phosphatases (PTP1B) using fluorogenic substrates.
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular docking : Predict binding modes with receptors (e.g., COX-2, EGFR) using AutoDock or Schrödinger Suite.
For example, methyl benzoate derivatives with thiophene substituents exhibited antibacterial activity via membrane disruption, validated by live/dead cell staining .
Q. What strategies address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
